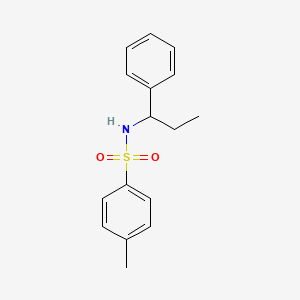
5-bromo-4-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide
Übersicht
Beschreibung
5-bromo-4-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide, also known as BMT-046071, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
5-bromo-4-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide exerts its pharmacological effects by inhibiting the activity of the enzyme cyclic GMP-AMP synthase (cGAS). cGAS is an important enzyme involved in the innate immune response to viral and bacterial infections. This compound inhibits the activity of cGAS by binding to its active site, thereby preventing the synthesis of cyclic GMP-AMP (cGAMP). cGAMP is a second messenger molecule that activates the innate immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also inhibits the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-bromo-4-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide is its specificity for cGAS. This compound binds specifically to the active site of cGAS, thereby inhibiting its activity. This specificity makes this compound a valuable tool for studying the role of cGAS in the innate immune response.
One of the limitations of this compound is its relatively low solubility in water. This limits its use in in vivo studies, as it may not be able to reach its target site in sufficient concentrations.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-4-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide. One area of research is the development of more soluble analogs of this compound that can be used in in vivo studies. Another area of research is the development of more potent inhibitors of cGAS that can be used in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its specificity for cGAS makes it a valuable tool for studying the role of cGAS in the innate immune response. Further research is needed to develop more soluble analogs of this compound and more potent inhibitors of cGAS for use in the treatment of cancer and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
5-bromo-4-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
This compound has also been studied for its potential applications in the treatment of inflammatory diseases. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases.
Eigenschaften
IUPAC Name |
5-bromo-4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O4S3/c13-10-9(23(18,19)16-2-4-20-5-3-16)7-8(22-10)11(17)15-12-14-1-6-21-12/h1,6-7H,2-5H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFNDXRABGATRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(SC(=C2)C(=O)NC3=NC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B4406514.png)
![1-methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4406518.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4406526.png)
![1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4406530.png)

![2-(2-ethoxy-4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4406544.png)
![1-[4-(allyloxy)benzoyl]-4-methylpiperidine](/img/structure/B4406554.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406562.png)
![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dimethylacetamide](/img/structure/B4406584.png)
![4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl propionate](/img/structure/B4406595.png)

![2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4406604.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4406611.png)